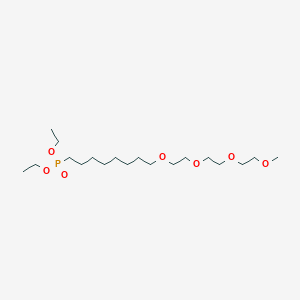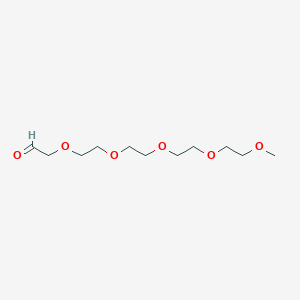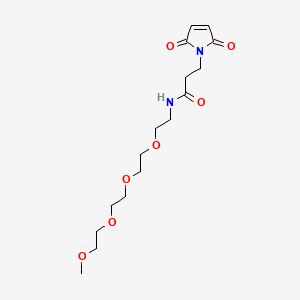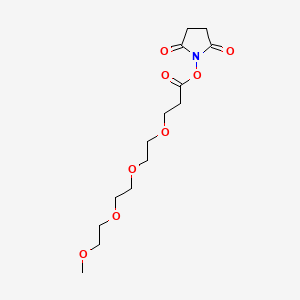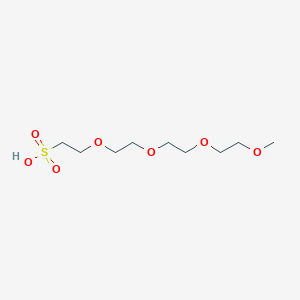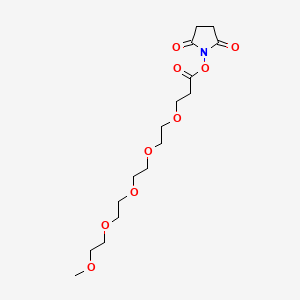
(R)-2-(2-amino-3-(1H-indol-3-yl)propanamido)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MRZ-99030, also known as EG-030, is an Aβ aggregation modulator potentially for the treatment of glaucoma. MRZ-99030 is a dipeptide that modulates Aβ1-42 aggregation by triggering a non-amyloidogenic aggregation pathway, thereby reducing the amount of intermediate toxic soluble oligomeric Aβ species.
Aplicaciones Científicas De Investigación
Antifungal Properties
(R)-2-(2-amino-3-(1H-indol-3-yl)propanamido)-2-methylpropanoic acid has been studied for its antifungal properties. Research using computational peptidology assisted by conceptual density functional theory investigated this compound, among others, for potential antifungal applications. Molecular properties and structures were calculated to understand the chemical reactivity of these peptides. These insights are crucial for drug design processes, particularly in the development of new antifungal agents (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Crystal Structure Analysis
The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid has been extensively studied. This research is fundamental in understanding the molecular geometry and potential pharmaceutical applications. The studies focus on amino acids and their role in methylation, detoxification, and antioxidation, which are important in the pharmaceutical and food industries (Li, Liang, & Tai, 2009).
Radiolabeling for Brain Tumor Imaging
The compound has also been explored in the context of radiolabeling for potential use in imaging brain tumors. Specifically, derivatives of this amino acid were synthesized and labeled for positron emission tomography (PET) imaging. Such studies highlight the compound's potential in diagnostic imaging for brain tumors, demonstrating the versatility of this amino acid in medical applications (Yu et al., 2010).
Antibacterial and Antitrypanosomal Activities
Research on marine sponge-derived bacteria revealed the isolation of compounds, including 2-amino-3-(1H-indol-3-yl) propanoic acid, with significant antibacterial and antitrypanosomal activities. This suggests the potential of these compounds in developing new antibacterial and antitrypanosomal drugs (Elsayed et al., 2017).
Propiedades
Número CAS |
1123071-24-8 |
|---|---|
Nombre del producto |
(R)-2-(2-amino-3-(1H-indol-3-yl)propanamido)-2-methylpropanoic acid |
Fórmula molecular |
C15H19N3O3 |
Peso molecular |
289.335 |
Nombre IUPAC |
2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,14(20)21)18-13(19)11(16)7-9-8-17-12-6-4-3-5-10(9)12/h3-6,8,11,17H,7,16H2,1-2H3,(H,18,19)(H,20,21) |
Clave InChI |
SHAXSXUDZJSSCN-LLVKDONJSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MRZ-99030; MRZ 99030; MRZ99030; EG-030; EG030; EG 030 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





